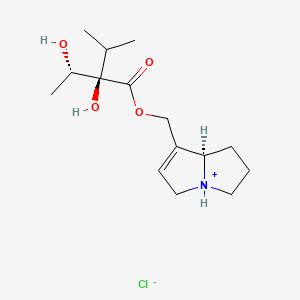
西纳斯汀
描述
Cynaustine is a natural product from Cynoglossum amabile . It is classified as an alkaloid and has a high purity . The chemical name for Cynaustine is [(8R)-3,4,5,6,7,8-hexahydropyrrolizin-4-ium-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate;chloride . Its molecular formula is C15H25NO4 and it has a molecular weight of 283.37 .
Physical And Chemical Properties Analysis
Cynaustine appears as a powder and is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its physical and chemical properties are determined by its chemical structure and composition .
科学研究应用
水生生物的生物富集和毒性:Rossi 等人(2020 年)的一项研究探讨了含有西纳斯汀的农药混合物对稻田本土鱼类的生物效应。研究发现西纳斯汀在鱼类中大量生物富集,导致氧化应激和神经毒性作用。这项研究强调了西纳斯汀在农业中使用对水生生物的环境影响和潜在风险 (Rossi et al., 2020)。
化学表征:Culvenor 和 Smith(1967 年)从澳洲紫草植物中分离出西纳斯汀作为一种新的吡咯里西啶生物碱。他们的工作主要集中在西纳斯汀的化学表征上,提供了关于其结构和性质的基础知识 (Culvenor & Smith, 1967)。
细胞系中的细胞毒性功效:Konstantinov 等人(2002 年)研究了与西纳斯汀相关的化合物苯达莫司汀在白血病和乳腺癌细胞系中的细胞毒性和凋亡活性。他们的研究结果表明,与西纳斯汀结构相关的化合物可能在某些类型的癌症中具有潜在的治疗应用 (Konstantinov et al., 2002)。
对水生生物的遗传毒性作用:Zafra-Lemos 等人(2021 年)研究了含有氰化氢基化合物的除草剂(如西纳斯汀)对鱼类物种阿斯蒂安纳克斯·拉克斯特里斯的遗传毒性作用。该研究表明,暴露于这些除草剂的鱼类出现了显着的染色体畸变和组织学改变,表明西纳斯汀对水生生态系统具有潜在的遗传毒性影响 (Zafra-Lemos et al., 2021)。
分子和细胞生物学研究:Jaskulski 等人(1988 年)对 PCNA 环蛋白的研究(该环蛋白是 DNA 复制和细胞分裂途径的一部分)提供了对细胞增殖和 DNA 合成的分子机制的见解。虽然这项研究不直接涉及西纳斯汀,但它有助于更广泛地理解可能受西纳斯汀等化合物影响的细胞过程 (Jaskulski et al., 1988)。
作用机制
Target of Action
Cyanustine, also known as Carmustine, is an alkylating agent used in the treatment of various malignancies, including brain tumors and multiple myeloma . The primary targets of Cyanustine are DNA and RNA molecules within the cell . By interacting with these molecules, Cyanustine inhibits their normal function, leading to the disruption of critical cellular processes .
Mode of Action
Cyanustine works by causing cross-links in DNA and RNA, leading to the inhibition of DNA synthesis, RNA production, and RNA translation (protein synthesis) . This interaction with its targets leads to changes in the normal functioning of the cell, ultimately leading to cell death .
Biochemical Pathways
It is known that cyanustine interferes with the normal function of dna and rna by alkylation and cross-linking the strands of dna and rna, and by possible protein modification . This interference disrupts the normal cellular processes, leading to cell death .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of Cyanustine are crucial in understanding its bioavailability. They undergo metabolism in the liver and are excreted through the urine .
Result of Action
The result of Cyanustine’s action at the molecular and cellular level is the disruption of normal cellular processes, leading to cell death . This is achieved through the inhibition of DNA synthesis, RNA production, and RNA translation (protein synthesis) . The ultimate effect is the reduction in the growth and proliferation of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cyanustine. Factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of the drug . Additionally, the physiological environment within the body, such as the presence of other medications, the patient’s overall health status, and individual genetic factors, can also influence the action and efficacy of Cyanustine .
属性
IUPAC Name |
[(8R)-3,4,5,6,7,8-hexahydropyrrolizin-4-ium-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4.ClH/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16;/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3;1H/t11-,13+,15+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZXZAXZQOMXBB-QWMUGUDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[NH+]2C1CCC2)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@](C(C)C)(C(=O)OCC1=CC[NH+]2[C@@H]1CCC2)O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanustine | |
CAS RN |
17958-39-3 | |
| Record name | Cyanustine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017958393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine](/img/structure/B3032356.png)
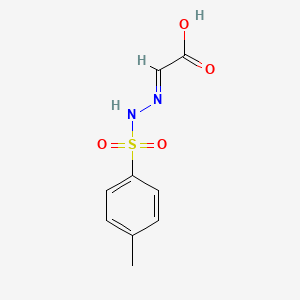
![benzyl N-{1-[(4-methylphenyl)sulfonyl]ethyl}carbamate](/img/structure/B3032358.png)
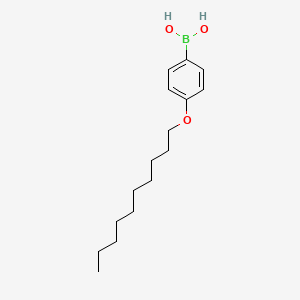
![5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B3032362.png)
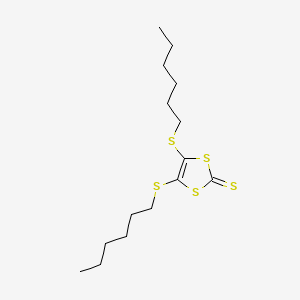
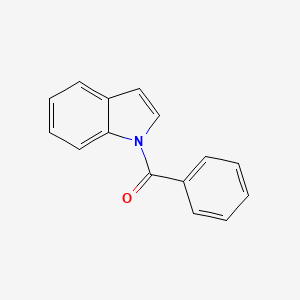
![2-cyano-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B3032368.png)
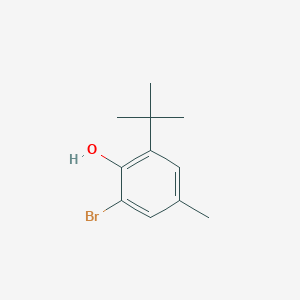
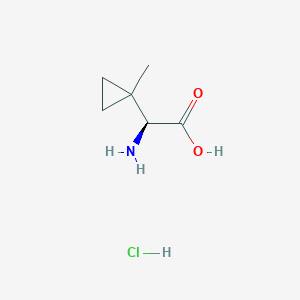
![5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3032373.png)
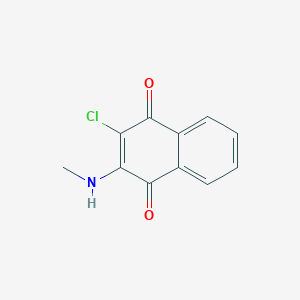

![6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine](/img/structure/B3032377.png)